BioE-1115

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

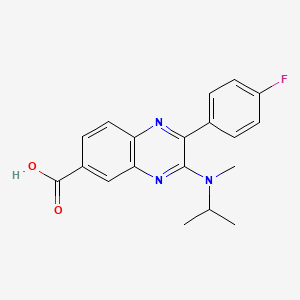

IUPAC Name |

2-(4-fluorophenyl)-3-[methyl(propan-2-yl)amino]quinoxaline-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O2/c1-11(2)23(3)18-17(12-4-7-14(20)8-5-12)21-15-9-6-13(19(24)25)10-16(15)22-18/h4-11H,1-3H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKKRYYTVQXUOKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)C1=NC2=C(C=CC(=C2)C(=O)O)N=C1C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of BioE-1115

This technical guide provides a comprehensive overview of the mechanism of action for this compound, a potent and specific inhibitor of PAS kinase (PASK). The document details its molecular interactions, its impact on key signaling pathways, and its physiological effects, particularly in the context of metabolic disease. All presented data is based on preclinical research.

Core Mechanism of Action

This compound functions as a selective inhibitor of PAS kinase (PASK), a serine/threonine kinase that plays a crucial role in regulating cellular metabolism. The primary mechanism of action of this compound is the suppression of lipogenesis through the inhibition of SREBP-1c maturation.[1]

PASK is implicated as a key component in the signaling network that controls the activation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional activator of genes involved in fatty acid and triglyceride synthesis.[1][2] The activation of SREBP-1c requires its proteolytic cleavage from the endoplasmic reticulum membrane to release the mature, nuclear form of the transcription factor. This process is stimulated by feeding and insulin signaling.[1]

This compound, by inhibiting PASK, disrupts the proteolytic maturation of SREBP-1c.[1][3] This leads to a decrease in the active, nuclear form of SREBP-1c, which in turn reduces the expression of its lipogenic target genes.[1][2] This targeted action on the PASK/SREBP-1c axis makes this compound a promising therapeutic candidate for metabolic disorders characterized by elevated hepatic lipid synthesis, such as nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[2]

Quantitative Data

The following tables summarize the key quantitative data regarding the activity and effects of this compound from preclinical studies.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Kinase Target | IC50 Value | Notes |

| PAS Kinase (PASK) | ~4 nM | Demonstrates high potency for the target kinase.[3] |

| Casein Kinase 2α | ~10 µM | The most potently inhibited off-target kinase, showing significant selectivity for PASK.[3] |

Table 2: In Vivo Effects of this compound in a High-Fat/High-Fructose Diet (HF-HFrD) Mouse Model

| Parameter | Treatment Group | Result | Significance |

| Fasting Blood Glucose | This compound (100 mg/kg/day) | Significantly lower at weeks 8, 16, and 23 compared to vehicle. | P < 0.001[2] |

| Serum Triglycerides | This compound (100 mg/kg/day) | Significantly lower compared to vehicle. | P ≤ 0.0001[2] |

| Hepatic Triglyceride Content | This compound (100 mg/kg/day) | Significantly lower compared to vehicle, similar to normal chow diet levels. | P ≤ 0.0001[2] |

Table 3: Dose-Dependent Effects of this compound in Zucker Rats

| Parameter | Dose (mg/kg/day) | Outcome | Significance |

| Serum Glucose | 30 and 100 | Statistically significant decrease. | Significant[2] |

| Serum Insulin | 30 and 100 | Statistically significant decrease. | Significant[2] |

| Serum Triglycerides | 30 and 100 | Statistically significant decrease (~87% decrease at 100 mg/kg). | Significant[2] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the signaling pathway affected by this compound and a general workflow for its characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. Validation of PAS Kinase, a Regulator of Hepatic Fatty Acid and Triglyceride Synthesis, as a Therapeutic Target for Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PAS Kinase Drives Lipogenesis Through SREBP-1 Maturation - PMC [pmc.ncbi.nlm.nih.gov]

The BioE-1115 PASK Inhibition Pathway: A Technical Guide for Researchers

Introduction: Per-Arnt-Sim (PAS) Kinase (PASK) has emerged as a critical regulator of lipid and glucose metabolism, making it a promising therapeutic target for metabolic diseases such as nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). BioE-1115 is a potent and selective oral inhibitor of PASK. This technical guide provides an in-depth overview of the this compound PASK inhibition pathway, detailing its mechanism of action, summarizing key experimental data, and outlining relevant research methodologies.

The PASK Signaling Pathway and Mechanism of this compound Inhibition

PASK is a nutrient-responsive serine/threonine kinase that plays a significant role in hepatic de novo lipogenesis (DNL). A key downstream target of PASK is the sterol regulatory element-binding protein 1c (SREBP-1c), a master transcriptional activator of genes involved in fatty acid and triglyceride synthesis. PASK is required for the proteolytic maturation and activation of SREBP-1c.[1][2] In conditions of nutrient excess, PASK activity is stimulated, leading to increased SREBP-1c maturation. The mature, nuclear form of SREBP-1c then activates the transcription of lipogenic genes.

This compound exerts its therapeutic effects by directly inhibiting the kinase activity of PASK.[2] This inhibition prevents the downstream activation of SREBP-1c, thereby reducing the expression of genes responsible for DNL and triglyceride formation.[1][3] This mechanism has been shown to mitigate many of the adverse metabolic consequences associated with high-fat and high-fructose diets.

Below is a diagram illustrating the PASK signaling pathway and the inhibitory action of this compound.

References

- 1. Validation of PAS Kinase, a Regulator of Hepatic Fatty Acid and Triglyceride Synthesis, as a Therapeutic Target for Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PAS Kinase Drives Lipogenesis Through SREBP-1 Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

BioE-1115 discovery and synthesis

An In-Depth Technical Guide on the Discovery and Synthesis of the Kinase Inhibitor STI-571 (Imatinib)

Abstract

This document provides a comprehensive technical overview of the discovery, synthesis, and mechanism of action of the targeted cancer therapeutic STI-571, widely known as Imatinib. Imatinib was a landmark achievement in rational drug design, specifically developed to inhibit the Bcr-Abl tyrosine kinase, the molecular driver of Chronic Myeloid Leukemia (CML). This guide details its discovery through high-throughput screening and subsequent optimization, outlines its chemical synthesis, and presents its activity profile against various kinases. Furthermore, it describes the core signaling pathways affected by the inhibitor and provides detailed protocols for key in vitro assays used in its characterization. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Rational Design

The development of Imatinib represents a paradigm shift in cancer therapy, moving from non-specific cytotoxic agents to rationally designed, molecularly targeted drugs. The primary target, the Bcr-Abl protein, is a constitutively active tyrosine kinase resulting from the Philadelphia chromosome translocation, a specific genetic abnormality found in over 95% of CML patients. This aberrant kinase drives uncontrolled cell proliferation and is a critical dependency for CML cells.

The discovery process was initiated with a high-throughput screening campaign to identify compounds that could inhibit protein tyrosine kinases. A lead compound from the 2-phenylaminopyrimidine class was identified that showed modest kinase inhibitory activity. This lead compound was then subjected to extensive structure-activity relationship (SAR) studies to improve its potency and selectivity for the Abl kinase. Key modifications included the introduction of a 3-pyridyl group to enhance activity and the addition of a methyl group to reduce toxicity and improve conformation. The final incorporation of an N-methylpiperazine group was crucial for improving water solubility and oral bioavailability, culminating in the synthesis of STI-571 (Imatinib).

Quantitative Biological Activity

Imatinib exhibits high potency and selectivity for the ABL kinase, as well as for the structurally related KIT and Platelet-Derived Growth Factor Receptor (PDGFR) kinases. Its inhibitory activity is typically measured by the half-maximal inhibitory concentration (IC50), which quantifies the amount of drug needed to inhibit 50% of the target enzyme's activity in vitro.

| Kinase Target | IC50 (nM) | Description |

| v-Abl | 38 | The viral homolog of the Abl kinase, often used in initial screens. |

| Bcr-Abl | 25 - 100 | The primary target in Chronic Myeloid Leukemia (CML). |

| c-Kit | 100 | Receptor tyrosine kinase implicated in gastrointestinal stromal tumors (GIST). |

| PDGFR | 100 | Receptor tyrosine kinase involved in cell growth and division. |

| c-Src | > 10,000 | A distantly related kinase, demonstrating the selectivity of Imatinib. |

Data compiled from multiple sources.

Mechanism of Action and Signaling Pathway

Imatinib functions as a competitive inhibitor at the ATP-binding site of the Bcr-Abl kinase. By binding to the kinase domain, it stabilizes the inactive conformation of the enzyme, preventing the transfer of a phosphate group from ATP to its tyrosine substrates. This blockade of phosphorylation effectively shuts down the downstream signaling cascades that are constitutively activated by Bcr-Abl, leading to the inhibition of cell proliferation and the induction of apoptosis in Bcr-Abl-positive cancer cells.

Chemical Synthesis Overview

The synthesis of Imatinib (STI-571) is a multi-step process. A common route involves the condensation of 2-amino-5-bromopyrimidine with 3-acetylpyridine, followed by a series of reactions to construct the core phenylaminopyrimidine structure. A key final step is the palladium-catalyzed Buchwald-Hartwig amination reaction to couple the advanced intermediate with N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidine-amine, followed by the introduction of the piperazine moiety.

Experimental Protocols

In Vitro Bcr-Abl Kinase Assay (ELISA-based)

This protocol describes a non-radioactive method to determine the IC50 of a test compound against the Bcr-Abl kinase.

1. Reagents and Materials:

- Recombinant Bcr-Abl enzyme.

- Biotinylated peptide substrate (e.g., Biotin-EAIYAAPFAKKK-NH2).

- ATP solution.

- Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT).

- Test compound (Imatinib) serially diluted in DMSO.

- Streptavidin-coated 96-well plates.

- Anti-phosphotyrosine antibody conjugated to Horseradish Peroxidase (HRP).

- TMB substrate.

- Stop solution (e.g., 1 M H2SO4).

- Plate reader.

2. Procedure:

- Coat a 96-well streptavidin plate with the biotinylated peptide substrate and incubate for 1 hour at room temperature. Wash three times with wash buffer.

- Prepare the kinase reaction mixture in each well: add kinase buffer, a fixed concentration of recombinant Bcr-Abl enzyme, and the serially diluted test compound.

- Initiate the kinase reaction by adding a fixed concentration of ATP (e.g., 10 µM).

- Incubate the plate for 60 minutes at 30°C to allow for phosphorylation of the substrate.

- Stop the reaction and wash the plate thoroughly to remove the enzyme and ATP.

- Add the HRP-conjugated anti-phosphotyrosine antibody to each well and incubate for 1 hour. This antibody will bind to the phosphorylated substrate.

- Wash the plate to remove any unbound antibody.

- Add TMB substrate and incubate in the dark until a blue color develops.

- Add the stop solution to quench the reaction, turning the color to yellow.

- Read the absorbance at 450 nm using a plate reader.

- Plot the absorbance against the log of the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.

Cell Proliferation Assay (MTT-based)

This protocol measures the effect of a test compound on the proliferation of Bcr-Abl-positive cells (e.g., K562 cell line).

1. Reagents and Materials:

- K562 (Bcr-Abl positive) human CML cell line.

- RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

- Test compound (Imatinib) serially diluted.

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

- Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

- 96-well cell culture plates.

- Incubator (37°C, 5% CO2).

2. Procedure:

Seed K562 cells into a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of culture medium.

Incubate the plate for 24 hours to allow cells to attach and resume growth.

Add 100 µL of medium containing serial dilutions of the test compound to the respective wells. Include vehicle-only (e.g., DMSO) controls.

Incubate the cells for 72 hours.

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

Read the absorbance at 570 nm.

Calculate the percentage of cell viability relative to the vehicle control and plot against the log of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

A generalized workflow for targeted kinase inhibitor discovery.

The Role of BioE-1115 in the Inhibition of SREBP-1 Maturation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sterol Regulatory Element-Binding Protein 1 (SREBP-1) is a master transcriptional regulator of lipogenesis, and its dysregulation is implicated in various metabolic diseases. The maturation of SREBP-1 is a critical step for its activation and is tightly controlled by a complex signaling network. This guide provides a detailed overview of the role of BioE-1115, a potent and selective inhibitor of PAS kinase (PASK), in the modulation of SREBP-1 maturation. Through the inhibition of PASK, this compound effectively suppresses the proteolytic processing of the SREBP-1 precursor, leading to a reduction in the active nuclear form of SREBP-1 and a subsequent decrease in the expression of lipogenic target genes. This document consolidates the current understanding of this compound's mechanism of action, presents key quantitative data, outlines experimental protocols for assessing its activity, and provides visual representations of the involved pathways and workflows.

Introduction: The SREBP-1 Maturation Pathway

Sterol Regulatory Element-Binding Proteins (SREBPs) are transcription factors that play a pivotal role in the regulation of lipid homeostasis.[1][2][3] SREBP-1, in particular, is a key activator of genes involved in fatty acid and triglyceride synthesis.[4] SREBPs are synthesized as inactive precursors bound to the endoplasmic reticulum (ER) membrane.[1][3] Their activation requires a multi-step process known as maturation, which involves the proteolytic cleavage of the precursor protein to release the mature, transcriptionally active N-terminal domain.[1][2][5]

This maturation process is initiated when the SREBP precursor, in a complex with SREBP Cleavage-Activating Protein (SCAP), is transported from the ER to the Golgi apparatus.[1][5] In the Golgi, the precursor is sequentially cleaved by two proteases: Site-1 Protease (S1P) and Site-2 Protease (S2P).[1] The resulting mature SREBP-1 fragment then translocates to the nucleus, where it binds to Sterol Regulatory Elements (SREs) in the promoters of target genes, thereby activating their transcription.[1] The transport of the SREBP-SCAP complex is regulated by Insulin-induced gene (INSIG) proteins, which retain the complex in the ER under conditions of high sterol levels.[4]

This compound: A Potent PAS Kinase Inhibitor

This compound is a cell-permeable quinoxaline-carboxylic acid compound that has been identified as a highly selective and potent inhibitor of PAS kinase (PASK).[6][7] PASK is an evolutionarily conserved serine/threonine kinase that functions as a nutrient-responsive metabolic regulator.[8] Research has demonstrated that PASK is required for the proteolytic maturation of SREBP-1c in both cultured cells and in the liver of animal models.[8][9][10]

Mechanism of Action of this compound on SREBP-1 Maturation

This compound exerts its inhibitory effect on SREBP-1 maturation by directly targeting and inhibiting the kinase activity of PASK.[6] The inhibition of PASK disrupts a signaling cascade that is necessary for the efficient proteolytic processing of the SREBP-1c precursor.[4][8] This leads to a dose-dependent suppression of SREBP-1 maturation, as evidenced by a decrease in the ratio of the mature nuclear form to the precursor form of SREBP-1.[8] The action of this compound is thought to be downstream of, or in parallel to, the mTORC1 signaling pathway, another key regulator of SREBP-1.[4] By blocking SREBP-1 maturation, this compound leads to a reduction in the transcriptional activity of SREBP-1, resulting in decreased expression of its lipogenic target genes, such as fatty acid synthase (Fasn) and acetyl-CoA carboxylase (Acc1).[8][11]

Quantitative Data for this compound

The potency and selectivity of this compound have been characterized in various assays. The following table summarizes the key quantitative data.

| Parameter | Value | Assay System | Reference |

| PASK IC50 | ~4 nM | Cell-free kinase assay | [6][7][12][13][14] |

| Casein Kinase 2α (CK2α) IC50 | ~10 µM | Cell-free kinase assay | [6][12][13][14] |

| Cellular PASK Autophosphorylation IC50 | ~1 µM | PASK-transfected HEK293T cells | [7] |

| Effective Concentration for SREBP Activity Reduction | >10 µM | HepG2 cells | [6][14] |

| In Vivo Efficacy (SREBP-1 maturation suppression) | 10, 30, and 100 mg/kg | Male Sprague-Dawley rats | [6] |

Visualizing the Molecular Interactions and Workflows

SREBP-1 Maturation Pathway and this compound Inhibition

Caption: SREBP-1 maturation pathway and the inhibitory action of this compound on PASK.

Experimental Workflow: Assessing SREBP-1 Maturation

Caption: Workflow for analyzing SREBP-1 maturation via Western Blot.

Experimental Protocols

SREBP-1 Maturation Assay by Western Blot

This protocol outlines a general procedure for assessing the effect of this compound on SREBP-1 maturation in cultured cells, such as HepG2.

5.1.1. Materials and Reagents

-

HepG2 cells

-

Cell culture medium (e.g., DMEM) and supplements (FBS, penicillin/streptomycin)

-

This compound (and a suitable vehicle, e.g., DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Nuclear and cytoplasmic extraction kit (optional)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% w/v BSA or non-fat milk in TBST)

-

Primary antibody: Rabbit anti-SREBP-1 (recognizing both precursor and mature forms)

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescence substrate

-

Imaging system for chemiluminescence detection

5.1.2. Procedure

-

Cell Culture and Treatment:

-

Plate HepG2 cells and grow to desired confluency (e.g., 70-80%).

-

Treat cells with varying concentrations of this compound or vehicle control for the desired duration (e.g., 16-24 hours).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells directly in ice-cold lysis buffer containing protease inhibitors.

-

Alternatively, perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol to enrich for the mature nuclear form.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel. Include a molecular weight marker.

-

Separate proteins by electrophoresis. The SREBP-1 precursor runs at approximately 125 kDa, and the mature form at ~68 kDa.[15]

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-SREBP-1 antibody overnight at 4°C, diluted in blocking buffer.

-

Wash the membrane several times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again extensively with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the band intensities for the precursor and mature forms of SREBP-1 using image analysis software. Calculate the ratio of mature to precursor SREBP-1 to assess the extent of maturation.

-

Conclusion

This compound is a valuable research tool for investigating the role of PASK in SREBP-1-mediated lipogenesis. Its high potency and selectivity make it a suitable compound for both in vitro and in vivo studies aimed at understanding the molecular mechanisms of SREBP-1 regulation and for exploring potential therapeutic strategies for metabolic disorders characterized by excessive lipid synthesis. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of SREBP-1 maturation.

References

- 1. SREBP-1 (E9F4O) Rabbit Monoclonal Antibody (#95879) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 2. Sterol regulatory element-binding proteins (SREBPs) as regulators of lipid metabolism: polyunsaturated fatty acids oppose cholesterol-mediated induction of SREBP-1 maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sterol Regulatory Element-binding Protein-1 (SREBP-1) Is Required to Regulate Glycogen Synthesis and Gluconeogenic Gene Expression in Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A pathway approach to investigate the function and regulation of SREBPs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. PAS激酶抑制剂,this compound | Sigma-Aldrich [sigmaaldrich.com]

- 8. PAS Kinase Drives Lipogenesis Through SREBP-1 Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. PAS kinase drives lipogenesis through SREBP-1 maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Validation of PAS Kinase, a Regulator of Hepatic Fatty Acid and Triglyceride Synthesis, as a Therapeutic Target for Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. cenmed.com [cenmed.com]

- 14. This compound | Casein Kinase | Serine/threonin kinase | TargetMol [targetmol.com]

- 15. researchgate.net [researchgate.net]

The PASK Inhibitor BioE-1115: A Deep Dive into its Effects on Lipid Metabolism

A Technical Guide for Researchers and Drug Development Professionals

Abstract

BioE-1115 is a potent and selective inhibitor of Per-Arnt-Sim (PAS) kinase (PASK), a key regulator of hepatic de novo lipogenesis. This technical guide provides a comprehensive overview of the effects of this compound on lipid metabolism, with a focus on its mechanism of action, quantitative effects on key metabolic parameters, and detailed experimental protocols. In preclinical studies, this compound has demonstrated a significant ability to reduce hepatic and serum triglycerides by inhibiting the maturation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of lipogenic genes. This document serves as a resource for researchers and drug development professionals interested in the therapeutic potential of PASK inhibition for metabolic disorders characterized by dyslipidemia.

Introduction

Elevated hepatic de novo lipogenesis is a central feature of several metabolic diseases, including non-alcoholic fatty liver disease (NAFLD) and dyslipidemia. A key driver of this process is the transcription factor SREBP-1c, which upregulates the expression of genes involved in fatty acid and triglyceride synthesis. The activity of SREBP-1c is tightly controlled through a multi-step process that includes its proteolytic maturation. Recent research has identified PAS kinase (PASK) as a critical component in the signaling cascade that leads to SREBP-1c maturation.

This compound is a small molecule inhibitor of PASK. By targeting PASK, this compound offers a novel therapeutic strategy to modulate hepatic lipid metabolism. This guide summarizes the key findings from preclinical studies on this compound, providing quantitative data on its efficacy and detailed methodologies for the key experiments cited.

Mechanism of Action: Inhibition of the PASK/SREBP-1c Signaling Pathway

This compound exerts its effects on lipid metabolism by directly inhibiting the enzymatic activity of PASK. PASK is a serine/threonine kinase that plays a crucial role in the insulin-stimulated maturation of SREBP-1c. The immature SREBP-1c precursor is an endoplasmic reticulum (ER)-bound protein. Upon insulin signaling, PASK is activated and promotes the translocation of the SREBP-1c/SCAP complex from the ER to the Golgi apparatus, where it undergoes proteolytic cleavage by Site-1 and Site-2 proteases. This cleavage releases the mature, transcriptionally active N-terminal domain of SREBP-1c, which then translocates to the nucleus to activate the transcription of lipogenic genes.

By inhibiting PASK, this compound effectively blocks this crucial step in SREBP-1c maturation.[1] This leads to a downstream reduction in the expression of SREBP-1c target genes, such as Fatty Acid Synthase (Fasn) and Acetyl-CoA Carboxylase 1 (Acc1), ultimately resulting in decreased hepatic fatty acid and triglyceride synthesis.[1]

Caption: Signaling pathway of this compound action.

Quantitative Data on the Effects of this compound

The efficacy of this compound in modulating lipid metabolism has been demonstrated in preclinical studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro PASK Inhibition

| Compound | IC₅₀ (nM) for PASK Inhibition |

| This compound | ~4 |

Data from in vitro kinase assays.[1]

Table 2: Effects of this compound on Hepatic and Serum Parameters in High-Fructose Diet-Fed Rats

| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) | This compound (100 mg/kg) |

| Hepatic Triglycerides | Elevated | Reduced | Reduced | Significantly Reduced |

| Serum Triglycerides | Elevated | Reduced | Dose-dependent Reduction | Significant Reduction |

| Serum Glucose | Elevated | Reduced | Dose-dependent Reduction | Significant Reduction |

| HOMA-IR | Elevated | Reduced | Dose-dependent Reduction | Significant Reduction |

Data are summarized from studies in rats fed a high-fructose diet for several weeks, followed by treatment with this compound. Specific numerical values with statistical significance should be referred from the source publication.[1]

Table 3: Effects of this compound on Hepatic Gene Expression in High-Fructose Diet-Fed Rats

| Gene | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) | This compound (100 mg/kg) |

| Fasn (Fatty Acid Synthase) | Upregulated | Suppressed | Significantly Suppressed | Restored to Normal Levels |

| Acc1 (Acetyl-CoA Carboxylase 1) | Upregulated | Suppressed | Significantly Suppressed | Restored to Normal Levels |

Gene expression was measured by qRT-PCR in liver tissue.[1] "Restored to Normal Levels" refers to expression levels comparable to those in rats fed a normal chow diet.[1]

Experimental Protocols

This section provides a detailed methodology for the key in vivo experiments cited in this guide.

Animal Model and High-Fructose Diet-Induced Dyslipidemia

-

Animal Model: Male Sprague-Dawley rats are commonly used. Animals are housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.

-

Diet: To induce dyslipidemia and insulin resistance, rats are fed a high-fructose diet (HFrD). A typical HFrD consists of 60% fructose, 20% protein, and 20% fat by calories.

-

Duration: The HFrD is typically administered for a period of 4 to 8 weeks to establish the metabolic phenotype before the commencement of drug treatment.

This compound Administration

-

Formulation: this compound is formulated as a suspension in a vehicle such as 0.5% methylcellulose or another appropriate vehicle.

-

Administration: The compound is administered orally via gavage once daily.

-

Dosage: Doses ranging from 3 mg/kg to 100 mg/kg have been used in preclinical studies to demonstrate a dose-dependent effect.[1]

Sample Collection and Analysis

-

Blood Collection: Blood samples are collected at specified time points for the analysis of serum triglycerides, glucose, and insulin.

-

Tissue Collection: At the end of the study, animals are euthanized, and liver tissue is collected for the analysis of hepatic triglyceride content and gene expression.

-

Biochemical Analysis: Serum triglycerides and glucose are measured using standard enzymatic colorimetric assays. Insulin levels are determined by ELISA. Hepatic triglycerides are extracted and quantified.

-

Gene Expression Analysis (qRT-PCR):

-

Total RNA is extracted from liver tissue using a suitable method (e.g., TRIzol reagent).

-

RNA is reverse-transcribed to cDNA using a high-capacity cDNA reverse transcription kit.

-

Quantitative real-time PCR is performed using gene-specific primers for Fasn, Acc1, and a housekeeping gene (e.g., Gapdh or Actb) for normalization.

-

Relative gene expression is calculated using the ΔΔCt method.

-

Western Blotting for SREBP-1c Maturation

-

Nuclear and cytoplasmic extracts are prepared from liver tissue.

-

Protein concentrations are determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with a primary antibody specific for the N-terminal of SREBP-1c, which detects both the precursor and mature forms.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The ratio of the mature form to the precursor form of SREBP-1c is quantified to assess the extent of maturation.

Caption: Workflow for in vivo studies of this compound.

Conclusion

This compound represents a promising therapeutic agent for the treatment of metabolic disorders characterized by elevated hepatic lipogenesis and dyslipidemia. Its targeted inhibition of PASK and subsequent suppression of SREBP-1c maturation provide a direct mechanism for reducing the synthesis of fatty acids and triglycerides in the liver. The quantitative data from preclinical studies demonstrate a clear, dose-dependent improvement in key metabolic parameters. The detailed experimental protocols provided in this guide offer a framework for the further investigation and development of PASK inhibitors as a novel class of lipid-lowering agents. Further research is warranted to translate these promising preclinical findings into clinical applications.

References

A Technical Guide to BioE-1115: A PASK Inhibitor for Glucose Homeostasis Regulation

This technical guide provides an in-depth overview of BioE-1115, a specific inhibitor of PAS Kinase (PASK), and its role in the regulation of glucose homeostasis. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action

This compound is a potent and specific inhibitor of PASK, a kinase that plays a crucial role in hepatic lipogenesis and glucose metabolism.[1][2] The primary mechanism of action of this compound involves the inhibition of PASK, which in turn suppresses the proteolytic maturation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[1][2] SREBP-1c is a key transcription factor that activates genes involved in fatty acid and triglyceride synthesis. By inhibiting PASK, this compound effectively reduces the expression of these lipogenic genes.[1][3] This action on lipid metabolism is closely linked to improvements in glucose homeostasis, primarily through enhanced insulin sensitivity.[1]

Signaling Pathway

The signaling cascade initiated by this compound's inhibition of PASK is critical to its metabolic effects. Under conditions of feeding and high insulin, PASK is activated and promotes the proteolytic cleavage of the SREBP-1c precursor, leading to its active nuclear form. This active SREBP-1c then upregulates the transcription of lipogenic genes. This compound disrupts this pathway by directly inhibiting PASK activity.

Preclinical Data

In Vitro Efficacy and Specificity

This compound demonstrates high specificity for PASK with a potent inhibitory concentration.

| Kinase Target | IC50 (in vitro) | Reference |

| PASK | ~4 nM | [1] |

| Casein Kinase 2α | ~10 µM | [1] |

IC50 in cultured cells for PASK autophosphorylation was ~1 µM.[1]

In Vivo Studies in Rodent Models of Metabolic Disease

This compound has been evaluated in multiple rodent models, consistently demonstrating beneficial effects on glucose and lipid metabolism.

Effects of this compound in High-Fructose Diet (HFrD)-Fed Rats (90-Day Study) [1]

| Parameter | Vehicle | 3 mg/kg this compound | 10 mg/kg this compound | 30 mg/kg this compound | 100 mg/kg this compound |

| Serum Glucose | - | Decreased | Decreased | Significantly Decreased | Significantly Decreased |

| Serum Insulin | - | Slightly Lower | Slightly Lower | Significantly Decreased | Significantly Decreased |

| HOMA-IR | - | Decreased | Decreased | Dose-dependently Decreased | Dose-dependently Decreased |

| Serum Triglycerides | - | Decreased | Decreased | Dose-dependently Decreased | Dose-dependently Decreased |

| Body Weight | No Change | No Significant Change | No Significant Change | No Significant Change | No Significant Change |

| Liver Weight | No Change | No Significant Change | No Significant Change | No Significant Change | No Significant Change |

Effects of this compound in High-Fat/High-Fructose Diet (HF-HFrD)-Fed Mice [3]

| Parameter | Vehicle | 100 mg/kg/day this compound |

| Fasting Blood Glucose | - | Significantly Lower (at weeks 8, 16, 23) |

| Serum Triglycerides | - | Significantly Lower |

| Hepatic Triglycerides | - | Significantly Lower |

| Body Weight | - | Reduced |

| Liver Weight | - | Reduced |

Experimental Protocols

In Vivo Rodent Studies

A representative experimental workflow for evaluating the in vivo efficacy of this compound is outlined below.

-

Animal Models: Studies have utilized models such as male Sprague-Dawley rats fed a high-fructose diet (HFrD) or C57BL/6J mice on a high-fat/high-fructose diet (HF-HFrD) to induce metabolic disease phenotypes.[1][3]

-

Dosing: this compound is administered, often via oral gavage, at various doses (e.g., 3, 10, 30, 100 mg/kg/day) for an extended period (e.g., 90 days).[1][3]

-

Sample Collection and Analysis:

-

Blood: Whole blood is collected for analysis of parameters like fasting glucose and glycated hemoglobin (HbA1c). Serum is isolated for measuring insulin, triglycerides, and cholesterol.[1]

-

HOMA-IR Calculation: Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) is calculated as a measure of insulin resistance.[1]

-

Tissue Analysis: Livers are collected to measure triglyceride content and for gene expression analysis of SREBP-1c and its target genes (e.g., Fasn, Acc1) via quantitative PCR.[1][3]

-

In Vitro Cellular Assays

-

Cell Culture: Primary rat hepatocytes or cell lines like HEK293 are used.[1]

-

PASK Inhibition Assay: The ability of this compound to inhibit PASK activity is assessed. This can be done using purified PASK protein in an ELISA-based assay or in cultured cells by measuring the autophosphorylation of PASK at Thr-307.[1]

-

SREBP-1c Maturation Assay: Cells are treated with this compound, and the ratio of mature (nuclear) to precursor SREBP-1c is determined by immunoblotting to assess the impact on proteolytic activation.[1]

-

Lipogenesis Assay: The rate of de novo lipogenesis is measured by treating hepatocytes with this compound and quantifying the incorporation of 14C-labeled acetate into lipids.[1]

Summary and Future Directions

This compound is a specific PASK inhibitor that improves glucose homeostasis and lipid profiles in preclinical models of metabolic disease. Its mechanism of action, centered on the suppression of SREBP-1c maturation, presents a targeted approach to mitigating the effects of diet-induced insulin resistance and dyslipidemia.[1][2][3] The consistent dose-dependent improvements in serum glucose, insulin resistance, and triglyceride levels, without significant effects on body weight, suggest a favorable metabolic profile.[1] These findings support the inhibition of PASK as a promising therapeutic strategy for conditions such as nonalcoholic fatty liver disease (NAFLD) and type 2 diabetes. Further clinical investigation is warranted to translate these preclinical findings to human populations.

References

- 1. PAS Kinase Drives Lipogenesis Through SREBP-1 Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Validation of PAS Kinase, a Regulator of Hepatic Fatty Acid and Triglyceride Synthesis, as a Therapeutic Target for Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: BioE-1115 and its Interaction with Per-Arnt-Sim (PAS) Kinase

Audience: Researchers, scientists, and drug development professionals.

Abstract: BioE-1115 is a potent and highly selective, cell-permeable inhibitor of Per-Arnt-Sim (PAS) kinase (PASK). This document provides a comprehensive technical overview of this compound, its target protein interaction, and detailed protocols for key experimental procedures relevant to its characterization. The information is intended to support further research and development efforts involving this compound and its therapeutic potential.

Introduction to this compound

This compound is a quinoxaline-carboxylic acid-based compound that acts as a reversible inhibitor of PASK. It exhibits high potency with an in vitro IC50 value of approximately 4 nM for PASK.[1][2] The compound demonstrates significant selectivity, being about 2,500-fold more potent against PASK than against casein kinase 2α (CK2α), its next most potently inhibited kinase (IC50 ~10 µM). In cellular assays, this compound effectively inhibits PASK autophosphorylation with an IC50 of approximately 1 µM.

Target Protein: PAS Kinase (PASK)

PASK is a serine/threonine protein kinase that plays a crucial role in cellular metabolism. It is involved in the regulation of gene expression related to lipogenesis through the maturation of sterol regulatory element-binding protein-1c (SREBP-1c). Inhibition of PASK by this compound has been shown to suppress the expression of SREBP-1c target genes, leading to decreased serum triglycerides and a partial reversal of insulin resistance in animal models.

Quantitative Interaction Data

The interaction of this compound with its primary target, PASK, has been characterized by several key quantitative metrics. These values are essential for understanding the compound's potency and selectivity.

| Parameter | Value | Target | Assay Type |

| IC50 | ~4 nM | PASK | In vitro kinase assay |

| IC50 | ~1 µM | PASK | Cellular autophosphorylation assay (HEK293 cells) |

| IC50 | ~10 µM | Casein Kinase 2α (CK2α) | In vitro kinase assay |

Signaling Pathway

This compound exerts its effect by inhibiting PASK, which in turn modulates the SREBP-1c maturation pathway. This pathway is central to the regulation of lipid metabolism.

Caption: PASK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for characterizing the interaction between an inhibitor like this compound and its target kinase are crucial for reproducible research. Below are protocols for key assays.

In-Cell ELISA for PASK Phosphorylation

This assay measures the level of PASK phosphorylation within cells, providing a functional readout of inhibitor activity.

Workflow Diagram:

Caption: Workflow for the In-Cell ELISA protocol.

Detailed Protocol:

-

Cell Seeding: Seed 10,000-30,000 HEK293 cells (or a relevant cell line) in 100 µL of culture medium into each well of a 96-well plate. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the this compound solutions or vehicle control. Incubate for the desired treatment time (e.g., 2-16 hours).

-

Fixation and Permeabilization: Aspirate the treatment medium and wash the cells. Add 100 µL of Fixing Solution to each well and incubate for 20 minutes at room temperature.

-

Quenching and Blocking: Wash the wells. Add 200 µL of Quenching Buffer and incubate for 20 minutes. After another wash, add 200 µL of Blocking Solution and incubate for 1 hour at 37°C.

-

Antibody Incubation: Wash the wells. Add 50 µL of diluted primary antibody (anti-phospho-PASK) to each well and incubate for 2 hours at room temperature. Following a wash, add 50 µL of HRP-conjugated secondary antibody and incubate for 1 hour.

-

Detection: Wash the wells thoroughly. Add 100 µL of TMB Substrate and incubate in the dark for approximately 30 minutes. Add 50 µL of Stop Solution to terminate the reaction.

-

Data Acquisition: Immediately read the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to the level of PASK phosphorylation.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time binding kinetics and affinity between a ligand (e.g., PASK) and an analyte (e.g., this compound).

Workflow Diagram:

Caption: General workflow for Surface Plasmon Resonance (SPR) analysis.

Detailed Protocol:

-

Ligand Immobilization:

-

Select a suitable sensor chip (e.g., CM5).

-

Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject the purified PASK protein over the activated surface. The protein will be covalently coupled via its amine groups.

-

Deactivate any remaining active esters using ethanolamine.

-

-

Analyte Binding Assay:

-

Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+ with a small percentage of DMSO to ensure solubility). The concentration range should typically span from 0.1x to 10x the expected dissociation constant (KD).

-

Inject each concentration of this compound over the immobilized PASK surface at a constant flow rate (e.g., 30 µL/min) to monitor the association phase.

-

Switch back to the running buffer to monitor the dissociation phase.

-

Between each concentration, regenerate the sensor surface with a brief pulse of a regeneration solution (e.g., low pH glycine or high salt buffer) to remove all bound analyte.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of response units vs. time) are corrected by subtracting the signal from a reference flow cell.

-

Fit the corrected data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

-

Co-Immunoprecipitation (Co-IP) for In-Cell Target Engagement

Co-IP is used to verify that this compound engages with PASK within a cellular context and to identify potential PASK-interacting proteins.

Workflow Diagram:

Caption: Workflow for Co-Immunoprecipitation (Co-IP).

Detailed Protocol:

-

Cell Lysis: Harvest cells treated with this compound or a vehicle control. Resuspend the cell pellet in a non-denaturing lysis buffer (e.g., RIPA buffer or a buffer with a mild detergent like Triton X-100) supplemented with protease and phosphatase inhibitors. Incubate on ice for 15-30 minutes.

-

Lysate Preparation: Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.

-

Immunoprecipitation:

-

Incubate approximately 1-2 mg of the cell lysate with an anti-PASK antibody (e.g., 2 µg) overnight with gentle rotation at 4°C.

-

Add Protein A/G agarose or magnetic beads (e.g., 30-40 µL) and incubate for another 1-2 hours to capture the antibody-antigen complexes.

-

-

Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with cold lysis buffer to remove non-specifically bound proteins.

-

Elution and Analysis: Resuspend the washed beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the proteins. Analyze the eluted proteins by Western blotting using antibodies against PASK and other potential interacting partners.

References

In Vitro Specificity Analysis of BioE-1115: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BioE-1115 is a potent and selective inhibitor of Per-Arnt-Sim (PAS) kinase (PASK), a key regulator of hepatic lipogenesis. Its specificity is crucial for its potential therapeutic application in metabolic diseases. This document provides a comprehensive in vitro specificity analysis of this compound, including its inhibitory activity against its primary target and known off-targets, detailed experimental protocols for key assays, and a visual representation of the relevant signaling pathways and experimental workflows.

Data Presentation: In Vitro Inhibitory Activity of this compound

The inhibitory activity of this compound has been characterized against its primary target, PASK, and a known off-target, Casein Kinase 2α (CK2α). While it has been reported that this compound was profiled against a broader panel of 50 kinases and found to be highly selective, the detailed quantitative data for this full panel is not publicly available in the primary literature or its supplementary materials.

| Target | IC50 (in vitro) | Assay Type | Reference |

| PASK | ~4 nM | Radiometric Kinase Assay | [1][2][3] |

| CK2α | ~10 µM | Radiometric Kinase Assay | [1][2][3] |

| Target | IC50 (in-cell) | Cell Line | Assay Type | Reference |

| PASK Autophosphorylation | ~1 µM | HEK293 | ELISA | [3] |

Signaling Pathway and Experimental Workflows

PASK-SREBP-1c Signaling Pathway

This compound inhibits PASK, a serine/threonine kinase that plays a crucial role in the regulation of lipogenesis through the activation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). In response to feeding and insulin signaling, PASK is activated and promotes the proteolytic cleavage of the inactive SREBP-1c precursor in the endoplasmic reticulum. The resulting mature, nuclear form of SREBP-1c translocates to the nucleus and activates the transcription of genes involved in fatty acid and triglyceride synthesis. By inhibiting PASK, this compound blocks this cascade, leading to reduced lipogenesis.

Caption: PASK-SREBP-1c signaling pathway and the inhibitory action of this compound.

Experimental Workflow: In Vitro Kinase Assay

The in vitro kinase activity of PASK and other kinases in the presence of this compound is typically determined using a radiometric assay. This involves the transfer of a radiolabeled phosphate group from ATP to a substrate, and the extent of this transfer is quantified to determine kinase activity.

Caption: Workflow for a radiometric in vitro kinase assay.

Experimental Workflow: Cellular SREBP-1c Activity Assays

The effect of this compound on SREBP-1c activity in a cellular context can be assessed through various methods, including a luciferase reporter gene assay and by monitoring the processing of the SREBP-1c protein.

Caption: Workflows for cellular assays to determine SREBP-1c activity.

Experimental Protocols

In Vitro Radiometric Kinase Assay (General Protocol)

This protocol is a general guideline for determining the in vitro kinase activity of PASK in the presence of this compound. Specific conditions may need to be optimized for other kinases.

Materials:

-

Purified recombinant PASK enzyme

-

Specific peptide substrate for PASK

-

This compound (in DMSO)

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

[γ-33P]ATP

-

ATP

-

Stopping solution (e.g., 7.5 M guanidine hydrochloride)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase assay buffer, the PASK substrate, and the purified PASK enzyme.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate for a predetermined time (e.g., 10 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of [γ-33P]ATP and unlabeled ATP.

-

Allow the reaction to proceed for a specific duration (e.g., 30 minutes) at 30°C.

-

Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper and immediately immersing it in a phosphoric acid wash solution.

-

Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.

-

Quantify the amount of incorporated radiolabel in the substrate using a scintillation counter.

-

Calculate the percentage of kinase inhibition at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

SRE-Luciferase Reporter Assay in HepG2 Cells

This assay measures the transcriptional activity of SREBP-1c in response to stimulation and inhibition by this compound.

Materials:

-

HepG2 cells

-

SRE-luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase) for normalization

-

Transfection reagent

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Insulin

-

This compound (in DMSO)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed HepG2 cells in a multi-well plate and allow them to adhere.

-

Co-transfect the cells with the SRE-luciferase reporter plasmid and the control Renilla luciferase plasmid using a suitable transfection reagent.

-

After transfection, serum-starve the cells for several hours (e.g., 16 hours).

-

Pre-treat the cells with varying concentrations of this compound (or DMSO) for a specific duration (e.g., 1 hour).

-

Stimulate the cells with insulin (e.g., 100 nM) to induce SREBP-1c activity.

-

After a defined incubation period (e.g., 6 hours), lyse the cells.

-

Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer and the appropriate luciferase assay reagents.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Calculate the percentage of inhibition of SREBP-1c transcriptional activity at each this compound concentration.

SREBP-1c Maturation Western Blot

This method is used to visualize and quantify the precursor and mature forms of SREBP-1c, providing a direct measure of its proteolytic processing.

Materials:

-

HepG2 or other suitable cells

-

This compound (in DMSO)

-

Insulin

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Primary antibody against SREBP-1c (recognizing both precursor and mature forms)

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells and treat them with this compound and insulin as described for the luciferase assay.

-

Lyse the cells in a suitable lysis buffer and determine the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE. The precursor form of SREBP-1c is approximately 125 kDa, and the mature form is around 68 kDa.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for SREBP-1c.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities for the precursor and mature forms of SREBP-1c using densitometry software.

-

Calculate the ratio of mature to precursor SREBP-1c to assess the effect of this compound on its processing.

Conclusion

This compound is a highly potent and selective inhibitor of PASK. The in vitro and in-cell data presented in this guide demonstrate its ability to specifically target PASK and inhibit the downstream SREBP-1c signaling pathway, which is critical for lipogenesis. The provided experimental protocols offer a framework for researchers to further investigate the in vitro specificity and mechanism of action of this compound and similar compounds in the context of drug discovery for metabolic diseases. Further investigation to obtain and analyze the complete kinase selectivity panel data would provide a more comprehensive understanding of its off-target profile.

References

An In-Depth Technical Guide to the Cellular Uptake and Distribution of PASK Inhibitor BioE-1115

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and experimental methodologies for characterizing the cellular uptake and distribution of BioE-1115, a specific inhibitor of PER-ARNT-SIM (PAS) domain-containing kinase (PASK). PASK is a crucial nutrient and energy sensor, making it a significant therapeutic target for metabolic diseases. Understanding how an inhibitor like this compound enters cells, where it localizes, and how it engages its target is fundamental for its development as a therapeutic agent.

This document details the PASK signaling pathway, presents key quantitative data, and offers in-depth experimental protocols for in vitro and in vivo analysis. The provided methodologies are designed to guide researchers in the comprehensive evaluation of small molecule kinase inhibitors.

The PASK Signaling Pathway and this compound Mechanism of Action

PASK is a serine/threonine kinase that functions as a cellular sensor for nutrient availability, particularly glucose.[1] Its activity is implicated in the regulation of carbohydrate and lipid metabolism, making it a key player in metabolic homeostasis.[2][3] Under nutrient-rich conditions, PASK is activated and subsequently phosphorylates downstream substrates, influencing gene expression and metabolic pathways. One of its key roles is in the regulation of insulin secretion and hepatic metabolism.[3][4] The kinase domain of PASK is typically autoinhibited by its N-terminal PAS domain; binding of metabolites or other signals to the PAS domain is thought to relieve this inhibition, activating the kinase.

This compound is a specific small molecule inhibitor that targets the kinase activity of PASK, thereby blocking the downstream signaling cascade. Its efficacy is dependent on achieving sufficient intracellular concentration at the subcellular location of PASK.

Quantitative Data Summary

The effective characterization of a kinase inhibitor requires precise quantitative analysis of its potency and cellular activity. The following table summarizes the reported in vitro and cell-based inhibitory concentrations for this compound.

| Parameter | Target/System | Value | Reference |

| IC₅₀ (In Vitro) | PASK | ~4 nM | --INVALID-LINK-- |

| IC₅₀ (In Vitro) | Casein Kinase 2α | ~10 µM | --INVALID-LINK-- |

| IC₅₀ (Cell-based) | PASK Autophosphorylation | ~1 µM | --INVALID-LINK-- |

Experimental Protocols

This section provides detailed methodologies for the assessment of inhibitor potency, cellular uptake, and in vivo distribution.

Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against its target kinase, PASK, in a controlled, cell-free environment. Such assays are critical for confirming direct target engagement and potency.

Methodology:

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT).

-

Reconstitute purified, recombinant PASK enzyme to a working concentration (e.g., 50 nM).

-

Prepare a substrate solution (e.g., a known PASK substrate peptide or protein like Myelin Basic Protein) in kinase buffer.

-

Prepare a 2x ATP solution in kinase buffer (concentration should be near the Kₘ of the kinase, e.g., 100 µM).

-

Prepare a serial dilution of this compound in DMSO, followed by a final dilution in kinase buffer.

-

-

Kinase Reaction:

-

In a 96-well microplate, add 25 µL of the this compound dilution series to respective wells. Include DMSO-only wells as a no-inhibitor control.

-

Add 25 µL of the PASK enzyme solution to all wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Add 25 µL of the substrate solution.

-

Initiate the kinase reaction by adding 25 µL of the 2x ATP solution to all wells.

-

-

Reaction Incubation and Termination:

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

-

Terminate the reaction by adding a stop solution (e.g., EDTA to chelate Mg²⁺) or by proceeding directly to detection.

-

-

Detection and Analysis:

-

Quantify substrate phosphorylation. This can be achieved through various methods:

-

Luminescence-based: Use a commercial kit that measures the amount of ATP remaining after the reaction (e.g., ADP-Glo™). Lower luminescence indicates higher kinase activity.

-

ELISA-based: Use a phospho-specific antibody that recognizes the phosphorylated substrate. The antibody is typically conjugated to an enzyme (like HRP) for colorimetric or chemiluminescent detection.

-

-

Plot the measured signal against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

Protocol: Quantifying Cellular Uptake by Flow Cytometry

This protocol describes a high-throughput method to quantify the uptake of a small molecule into a cell population using flow cytometry. As this compound is not intrinsically fluorescent, this method assumes the use of a fluorescently-labeled analog or relies on indirect methods. For this protocol, we describe a direct measurement approach with a labeled compound.

Methodology:

-

Cell Culture and Seeding:

-

Culture a relevant cell line (e.g., HEK293, HepG2) in appropriate media.

-

Seed cells in a 12-well or 24-well plate at a density that ensures they are in the logarithmic growth phase at the time of the experiment (e.g., 2 x 10⁵ cells/well). Allow cells to adhere and grow for 24 hours.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of fluorescently-labeled this compound in DMSO.

-

Prepare working solutions by diluting the stock in culture media to final desired concentrations (e.g., 0.1, 1, 10, 50 µM). Include a media-only control and a vehicle (DMSO) control.

-

Remove the old media from the cells, wash once with PBS, and add the media containing the compound dilutions.

-

-

Uptake Incubation:

-

Incubate the cells at 37°C for a specific time course (e.g., 15 min, 1 hr, 4 hrs, 24 hrs) to assess uptake kinetics. For a single time-point experiment, 4 hours is often sufficient.

-

-

Sample Preparation for Flow Cytometry:

-

After incubation, place the plate on ice to stop transport processes.

-

Aspirate the compound-containing media.

-

Wash the cells twice with ice-cold PBS to remove extracellular compound.

-

To quench any fluorescence from surface-bound compound, incubate cells with a membrane-impermeable quencher like Trypan Blue (0.025%) for 5 minutes on ice (optional but recommended).

-

Wash cells again with ice-cold PBS.

-

Harvest the cells by trypsinization, then neutralize the trypsin with media containing serum.

-

Centrifuge the cell suspension (e.g., 300 x g for 5 minutes), discard the supernatant, and resuspend the cell pellet in 300-500 µL of cold FACS buffer (PBS with 1% BSA).

-

-

Data Acquisition and Analysis:

-

Analyze the samples on a flow cytometer equipped with the appropriate laser for exciting the fluorophore.

-

Collect data for at least 10,000 events (cells) per sample.

-

Gate the live, single-cell population using forward scatter (FSC) and side scatter (SSC) plots.

-

Measure the median fluorescence intensity (MFI) of the gated population for each sample.

-

Subtract the MFI of the vehicle control to determine the specific fluorescence due to compound uptake. Plot the MFI against concentration or time.

-

Protocol: In Vivo Biodistribution Study

This protocol provides a general framework for assessing the pharmacokinetic (PK) profile and tissue distribution of this compound in an animal model, which is essential for translating in vitro findings to a whole-organism context.

Methodology:

-

Animal Model and Compound Formulation:

-

Select an appropriate animal model (e.g., male C57BL/6 mice, 8-10 weeks old).

-

Prepare a formulation of this compound suitable for the chosen route of administration (e.g., intravenous, oral). This may involve dissolving the compound in a vehicle like saline with 5% DMSO and 10% Solutol.

-

For imaging-based methods, a radiolabeled version of this compound (e.g., with ¹¹C or ¹⁸F for PET imaging) would be synthesized.

-

-

Compound Administration and Sampling:

-

Divide animals into cohorts, with each cohort representing a specific time point post-administration (e.g., 15 min, 1 hr, 4 hrs, 8 hrs, 24 hrs).

-

Administer a single dose of this compound to each animal (e.g., 5 mg/kg, IV).

-

At each designated time point, collect blood samples via cardiac puncture into heparinized tubes.

-

Immediately following blood collection, humanely euthanize the animals and perform whole-body perfusion with saline to remove blood from tissues.

-

-

Tissue Harvesting and Processing:

-

Carefully dissect and collect key organs and tissues (e.g., liver, kidney, spleen, lung, heart, brain, muscle, tumor if applicable).

-

Record the wet weight of each tissue sample.

-

Homogenize the tissue samples in a suitable buffer.

-

-

Quantification of this compound:

-

Extract this compound from plasma and tissue homogenates using an appropriate method (e.g., protein precipitation with acetonitrile).

-

Quantify the concentration of this compound in the extracts using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity for small molecules.

-

For radiolabeled compounds, tissue radioactivity can be measured using a gamma counter.

-

-

Data Analysis:

-

Calculate the concentration of this compound in plasma (ng/mL) and tissues (ng/g of tissue).

-

Use pharmacokinetic software (e.g., Phoenix WinNonlin) to analyze the plasma concentration-time data and calculate key PK parameters (e.g., half-life, clearance, volume of distribution).

-

Present tissue distribution data as the percentage of the injected dose per gram of tissue (%ID/g).

-

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. Per-Arnt-Sim Kinase (PASK): An Emerging Regulator of Mammalian Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ‘Druggability’ of the Per–Arnt–Sim (PAS) domains of human PAS domain kinase, a therapeutic target for metabolic and liver disorders | QRB Discovery | Cambridge Core [cambridge.org]

Preliminary Toxicity Assessment of BioE-1115: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BioE-1115 is a potent and highly selective inhibitor of PAS kinase (PASK), a key regulator of hepatic lipogenesis. By targeting PASK, this compound has demonstrated potential in preclinical models for improving lipid and glucose metabolism. This technical guide provides a preliminary toxicity assessment of this compound, summarizing available in vitro and in vivo data. The information presented herein is intended to support further investigation and development of this compound as a therapeutic candidate. While specific proprietary toxicity study protocols for this compound are not publicly available, this guide outlines established methodologies for the key experiments cited, providing a framework for continued research.

Introduction

This compound is a small molecule inhibitor of Per-Arnt-Sim (PAS) kinase (PASK), a serine/threonine kinase that plays a crucial role in the regulation of metabolic pathways. Specifically, PASK is implicated in the control of hepatic de novo lipogenesis through the activation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). Dysregulation of this pathway is associated with metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and insulin resistance. This compound, by inhibiting PASK, offers a targeted approach to modulate these pathways. This document provides a summary of the preliminary toxicity profile of this compound based on available non-clinical data.

Mechanism of Action: PASK-SREBP-1c Signaling Pathway

This compound exerts its effect by inhibiting PASK, which in turn suppresses the maturation of SREBP-1c. SREBP-1c is a transcription factor that upregulates the expression of genes involved in fatty acid and triglyceride synthesis. The signaling cascade is initiated by insulin, which activates PASK. Activated PASK then promotes the proteolytic cleavage of the SREBP-1c precursor, allowing the mature form to translocate to the nucleus and activate lipogenic gene expression.

In Vitro Toxicity Assessment

Cytotoxicity in HepG2 Cells

Preliminary in vitro studies have been conducted to assess the cytotoxic potential of this compound in human hepatoma HepG2 cells.

Table 1: Summary of In Vitro Cytotoxicity Data for this compound

| Cell Line | Assay | Concentration | Observation |

| HepG2 | Cell Morphology & Growth Rate | >10 µM | No observable effects on cell morphology or growth rate. |

| HepG2 | SREBP Activity | >10 µM | Significant reduction in SREBP activity. |

Experimental Protocol: In Vitro Cytotoxicity Assay (Representative)

The following is a representative protocol for assessing the in vitro cytotoxicity of a test compound like this compound in HepG2 cells.

Objective: To determine the potential of this compound to induce cytotoxicity in a human liver-derived cell line.

Materials:

-

HepG2 cells (ATCC HB-8065)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

96-well cell culture plates

Procedure:

-

Cell Culture: HepG2 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight.

-

Compound Treatment: this compound is dissolved in DMSO to create a stock solution. Serial dilutions are prepared in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in all wells, including vehicle controls, is maintained at ≤0.5%. Cells are treated with this compound or vehicle control for 24, 48, and 72 hours.

-

MTT Assay: Following the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours. The formazan crystals formed are then dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

In Vivo Toxicity Assessment

Studies in Sprague-Dawley Rats

Preliminary in vivo toxicity of this compound has been evaluated in Sprague-Dawley rats. The available data suggests a favorable short-term safety profile.

Table 2: Summary of In Vivo Toxicity Data for this compound in Sprague-Dawley Rats

| Duration | Dose (mg/kg/day) | Route of Administration | Key Findings |

| 7 days | 1, 3, 10, 30, 100 | Oral gavage | No significant change in body weight or liver weight. Dose-dependent suppression of SREBP-1c target genes. |

| 90 days | 3, 10, 30, 100 | Oral gavage | No overt toxicity reported. No significant change in body weight or liver weight. |

Experimental Protocol: 90-Day Oral Toxicity Study (Representative)

The following is a representative protocol for a 90-day repeated-dose oral toxicity study in rats, based on OECD Guideline 408.

Objective: To evaluate the subchronic oral toxicity of this compound in Sprague-Dawley rats.

Animals:

-

Sprague-Dawley rats, 8-9 weeks old at the start of the study.

-

Equal numbers of male and female animals.

Groups:

-

Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose in water).

-

Group 2: Low dose this compound.

-

Group 3: Mid dose this compound.

-

Group 4: High dose this compound.

-

(Optional) Satellite groups for toxicokinetic analysis and reversibility assessment.

Procedure:

-

Acclimation: Animals are acclimated for at least 5 days before the start of the study.

-

Dosing: this compound is administered daily by oral gavage for 90 consecutive days. The dose volume is adjusted weekly based on the most recent body weight.

-

Clinical Observations: Animals are observed twice daily for mortality and morbidity. Detailed clinical examinations are performed weekly.

-

Body Weight and Food Consumption: Body weight and food consumption are recorded weekly.

-

Ophthalmology: Ophthalmoscopic examinations are conducted prior to the start of the study and at termination.

-

Hematology and Clinical Chemistry: Blood samples are collected at termination for analysis of hematological and clinical chemistry parameters.

-

Urinalysis: Urine samples are collected at termination for analysis.

-

Necropsy and Histopathology: At the end of the 90-day period, all animals are subjected to a full necropsy. Organ weights are recorded, and a comprehensive set of tissues is collected and preserved for histopathological examination.

Discussion and Future Directions

The preliminary toxicity assessment of this compound suggests a favorable safety profile at the doses tested in short-term in vivo studies. The lack of significant effects on body and liver weight is encouraging. The in vitro data in HepG2 cells also indicates a low potential for direct cytotoxicity at concentrations exceeding those required for the intended pharmacological effect on SREBP activity.

However, a comprehensive toxicity profile requires further investigation. Future studies should include:

-

Definitive in vitro cytotoxicity studies using a broader range of cell lines and endpoints (e.g., LDH release, apoptosis assays).

-

Comprehensive in vivo toxicity studies following regulatory guidelines, including detailed histopathological analysis of a full range of tissues, and assessment of a complete panel of hematological and clinical chemistry parameters.

-

Genotoxicity studies (e.g., Ames test, micronucleus assay) to assess the mutagenic potential of this compound.

-

Safety pharmacology studies to evaluate potential effects on cardiovascular, respiratory, and central nervous systems.

-

Long-term carcinogenicity studies will be necessary if the intended clinical use is for chronic conditions.

Conclusion

This compound is a promising therapeutic candidate for metabolic diseases due to its targeted inhibition of the PASK-SREBP-1c pathway. The initial toxicity data suggests that this compound is well-tolerated in preclinical models. The information and representative protocols provided in this guide are intended to serve as a resource for researchers and drug development professionals to design and execute further non-clinical safety studies required to advance this compound towards clinical development. A thorough and rigorous evaluation of the toxicological profile of this compound will be critical for its successful translation into a safe and effective therapy.

Methodological & Application

Application Notes and Protocols for Mammalian Cell Culture

Audience: Researchers, scientists, and drug development professionals.